6-((4-Bromophenyl)amino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
6-((4-Bromophenyl)amino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound that contains a pyrimidine ring substituted with a bromophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Bromophenyl)amino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves the reaction of 4-bromoaniline with a suitable pyrimidine precursor. One common method involves the condensation of 4-bromoaniline with a dihydropyrimidine derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6-((4-Bromophenyl)amino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-((4-Bromophenyl)amino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-((4-Bromophenyl)amino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A precursor used in the synthesis of various brominated derivatives.
2-Amino-4-bromophenol: Another brominated compound with potential biological activities.
4-Bromophenylacetic acid: A brominated derivative used in organic synthesis
Uniqueness
6-((4-Bromophenyl)amino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
7357-33-7 |
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Molecular Formula |
C11H9BrN4O3 |
Molecular Weight |
325.12 g/mol |
IUPAC Name |
6-(4-bromoanilino)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H9BrN4O3/c12-5-1-3-6(4-2-5)14-9-7(8(13)17)10(18)16-11(19)15-9/h1-4H,(H2,13,17)(H3,14,15,16,18,19) |
InChI Key |
OZRYMOSCQMZMSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=O)NC(=O)N2)C(=O)N)Br |
Origin of Product |
United States |
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